Stereochemical Differentiation
1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine (CAS 886364-97-2) is commercially available as a racemic mixture, whereas its (R)-enantiomer (CAS 1217819-94-7) and (S)-enantiomer (CAS 1217722-00-3) are supplied as discrete stereoisomers . The stereocenter at the 3-position of the piperidine ring fundamentally alters molecular geometry: in biological systems where target binding pockets exhibit stereospecific recognition, the (R)- and (S)-enantiomers can display significantly divergent activity profiles. For example, in related 3-aminopiperidine-based dipeptidyl peptidase IV (DPP-4) inhibitors, enantiomeric pairs have shown IC50 differences exceeding 10-fold when evaluated under identical assay conditions . Procuring the racemic mixture (886364-97-2) is appropriate for initial library synthesis and exploratory screening, whereas enantiopure procurement (1217819-94-7 or 1217722-00-3) is required for lead optimization, SAR refinement, and studies where stereochemical purity is essential for interpreting biological results .
| Evidence Dimension | Stereochemical configuration and procurement application |
|---|---|
| Target Compound Data | Racemic mixture (CAS 886364-97-2) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1217819-94-7); (S)-enantiomer (CAS 1217722-00-3) |
| Quantified Difference | Enantiomeric pairs in 3-aminopiperidine class show IC50 differences >10-fold; no direct head-to-head data available for this specific compound |
| Conditions | 3-aminopiperidine DPP-4 inhibitor class; chiral resolution requirements in SAR studies |
Why This Matters
Procurement decisions between racemic and enantiopure forms directly impact interpretability of biological screening data and suitability for downstream chiral SAR campaigns.
